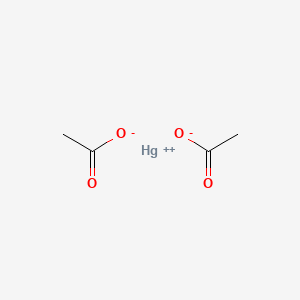
Mercury(II) acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
Mercury(II) acetate, also known as this compound, is a chemical compound with the formula Hg(O₂CCH₃)₂. It is the mercury(II) salt of acetic acid and appears as a white, water-soluble solid. This compound is commonly used as a reagent to generate organomercury compounds from unsaturated organic precursors .
準備方法
Synthetic Routes and Reaction Conditions: Mercury(II) acetate can be synthesized by reacting mercuric oxide with acetic acid. The reaction is as follows: [ \text{HgO} + 2 \text{CH}_3\text{COOH} \rightarrow \text{Hg(CH}_3\text{COO)}_2 + \text{H}_2\text{O} ] This reaction involves the dissolution of mercuric oxide in glacial acetic acid, resulting in the formation of mercuric acetate and water .
Industrial Production Methods: In industrial settings, the production of mercuric acetate follows a similar synthetic route, ensuring the reaction conditions are optimized for large-scale production. The process involves careful control of temperature and concentration to maximize yield and purity .
化学反応の分析
Types of Reactions: Mercury(II) acetate undergoes various types of chemical reactions, including:
Oxidation: It acts as an oxidizing agent in organic synthesis.
Substitution: It participates in substitution reactions, particularly in the formation of organomercury compounds.
Common Reagents and Conditions:
Oxymercuration-Demercuration: this compound is used in the oxymercuration of alkenes, where it adds across the carbon-carbon double bond to form an organomercury intermediate.
Reaction with Hydrogen Sulfide: In acetic acid solution, mercuric acetate reacts with hydrogen sulfide to precipitate mercuric sulfide.
Major Products:
Alcohols: Formed through oxymercuration-demercuration of alkenes.
Mercuric Sulfide: Formed through reaction with hydrogen sulfide.
科学的研究の応用
Mercury(II) acetate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of organomercury compounds.
Biology: It is employed in various biochemical assays and studies involving mercury compounds.
Industry: It is used in non-aqueous titration and as an oxidizing agent in various industrial processes.
作用機序
The mechanism of action of mercuric acetate involves its interaction with nucleophiles. In the oxymercuration of alkenes, mercuric acetate adds across the carbon-carbon double bond, forming an organomercury intermediate. This intermediate is then reduced to yield the final product, typically an alcohol . The molecular targets and pathways involved include the formation of cyclic mercurinium ions, which are key intermediates in the reaction .
類似化合物との比較
Mercuric Chloride (HgCl₂): Another mercury(II) compound used in organic synthesis and as a disinfectant.
Phenyl Mercuric Acetate (C₈H₈HgO₂): Used as a preservative and in the manufacture of pharmaceuticals.
Uniqueness of Mercuric Acetate: Mercury(II) acetate is unique due to its specific reactivity in oxymercuration-demercuration reactions, which allows for the selective formation of alcohols from alkenes without rearrangement. This selectivity and efficiency make it a valuable reagent in organic synthesis .
特性
CAS番号 |
592-63-2 |
|---|---|
分子式 |
Hg(CH3COO)2 Hg(C2H3O2)2 C4H6HgO4 |
分子量 |
318.68 g/mol |
IUPAC名 |
mercury(2+);diacetate |
InChI |
InChI=1S/2C2H4O2.Hg/c2*1-2(3)4;/h2*1H3,(H,3,4);/q;;+2/p-2 |
InChIキー |
BRMYZIKAHFEUFJ-UHFFFAOYSA-L |
SMILES |
CC(=O)[O-].CC(=O)[O-].[Hg+2] |
正規SMILES |
CC(=O)[O-].CC(=O)[O-].[Hg+2] |
沸点 |
Decomposes (EPA, 1998) |
密度 |
3.27 (EPA, 1998) |
melting_point |
352 to 356 °F (EPA, 1998) |
物理的記述 |
Mercury acetate is a white crystalline solid with an odor of vinegar. Sensitive to light. Density 3.25 g / cm3. Toxic by inhalation (dust, etc.) and by ingestion. Water soluble white crystals with vinegar odor; [CAMEO] |
蒸気圧 |
0.17 [mmHg] |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















